molecular formula C11H10O3 B2545886 2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one CAS No. 15128-61-7

2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one

Cat. No. B2545886
CAS RN: 15128-61-7
M. Wt: 190.198
InChI Key: FQOWKJFNVQOKLB-UHFFFAOYSA-N
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Description

“2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one” is a chemical compound with the CAS Number: 15128-61-7 . It has a molecular weight of 190.2 . The IUPAC name for this compound is 2,3,7,8-tetrahydro-6H-indeno[5,6-b][1,4]dioxin-6-one .


Molecular Structure Analysis

The InChI code for “2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one” is 1S/C11H10O3/c12-9-2-1-7-5-10-11(6-8(7)9)14-4-3-13-10/h5-6H,1-4H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one” is a powder at room temperature . The compound is stable under normal temperatures and pressures.

Scientific Research Applications

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,3,7,8-tetrahydrocyclopenta[g][1,4]benzodioxin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-9-2-1-7-5-10-11(6-8(7)9)14-4-3-13-10/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOWKJFNVQOKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC3=C(C=C21)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one

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